Cas no 1864099-08-0 (2-methyl-1-(oxolan-3-yl)pentane-1,3-dione)

2-Methyl-1-(oxolan-3-yl)pentane-1,3-dione is a specialized diketone compound featuring a methyl-substituted pentanedione backbone integrated with a tetrahydrofuran (oxolane) moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry, particularly in the development of heterocyclic compounds and coordination chemistry applications. The presence of both carbonyl groups and the oxolane ring enhances its potential as a chelating agent or intermediate in fine chemical synthesis. Its balanced lipophilicity and steric profile may also contribute to controlled reactivity in catalytic or pharmaceutical contexts. The compound’s defined molecular architecture allows for precise modifications in target-oriented synthesis.
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione structure
1864099-08-0 structure
Product name:2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
CAS No:1864099-08-0
MF:C10H16O3
MW:184.232243537903
CID:6329736
PubChem ID:165956864

2-methyl-1-(oxolan-3-yl)pentane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
    • EN300-1124967
    • 1864099-08-0
    • Inchi: 1S/C10H16O3/c1-3-9(11)7(2)10(12)8-4-5-13-6-8/h7-8H,3-6H2,1-2H3
    • InChI Key: JVYNNAOATKQNJT-UHFFFAOYSA-N
    • SMILES: O1CCC(C(C(C)C(CC)=O)=O)C1

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų
  • XLogP3: 0.8

2-methyl-1-(oxolan-3-yl)pentane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1124967-0.25g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1124967-10.0g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0
10g
$4667.0 2023-05-23
Enamine
EN300-1124967-1.0g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0
1g
$1086.0 2023-05-23
Enamine
EN300-1124967-0.05g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1124967-5.0g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0
5g
$3147.0 2023-05-23
Enamine
EN300-1124967-10g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1124967-1g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
1g
$842.0 2023-10-26
Enamine
EN300-1124967-0.1g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1124967-2.5g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1124967-0.5g
2-methyl-1-(oxolan-3-yl)pentane-1,3-dione
1864099-08-0 95%
0.5g
$809.0 2023-10-26

Additional information on 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione

Professional Introduction to 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione (CAS No. 1864099-08-0)

2-methyl-1-(oxolan-3-yl)pentane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1864099-08-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic ketones, characterized by its unique structural framework that integrates an oxolane ring with a pentane backbone, adorned with ketone functional groups. The presence of these distinct structural motifs not only imparts unique chemical properties but also opens up a myriad of possibilities for its application in synthetic chemistry and drug development.

The molecular structure of 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione consists of a five-carbon chain (pentane) with a ketone group at both the 1 and 3 positions, and a methyl group at the 2 position. The oxolane ring, a three-membered oxygen-containing heterocycle, is attached to the 1-position carbon of the pentane chain. This structural configuration endows the compound with both rigidity and flexibility, making it an intriguing candidate for various biochemical interactions. The dual functionality provided by the ketone groups further enhances its reactivity, allowing for diverse chemical transformations that can be exploited in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds due to their prevalence in biologically active molecules. The oxolane ring, in particular, is a structural motif that is frequently encountered in natural products and pharmacologically relevant compounds. Its ability to adopt chair-like conformations provides stability while also allowing for facile access to various functional groups. This makes 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione a valuable scaffold for designing molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—ketone groups and the oxolane ring—allows for selective modifications through various organic reactions such as condensation, oxidation, reduction, and nucleophilic addition. These reactions can be harnessed to introduce additional functional groups or to modify existing ones, thereby generating libraries of derivatives with distinct properties. Such libraries are invaluable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug discovery.

Recent advancements in computational chemistry have further enhanced the utility of 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione as a building block. Molecular modeling studies have demonstrated that this compound can interact with biological targets through multiple modes of binding. For instance, the oxolane ring can engage in hydrophobic interactions and π-stacking interactions with aromatic residues in proteins, while the ketone groups can form hydrogen bonds or participate in dipole-dipole interactions. These insights have guided the design of derivatives optimized for specific biological activities.

The pharmaceutical industry has been particularly interested in exploring the potential of 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione as a precursor for drug candidates. Its structural features suggest applications in areas such as anti-inflammatory agents, antimicrobial agents, and even anticancer drugs. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways by mimicking natural substrates or by acting as competitive inhibitors. Similarly, modifications to the oxolane ring have been explored to enhance binding affinity to bacterial enzymes or viral proteases.

Moreover, the synthesis of 2-methyl-1-(oxolan-3-yl)pentane-1,3-dione itself presents an interesting challenge that has driven innovation in synthetic methodologies. Researchers have developed efficient routes to construct the oxolane ring using transition metal-catalyzed reactions or organometallic intermediates. These methods not only improve yields but also allow for better control over regioselectivity and stereoselectivity—crucial factors in pharmaceutical development. The ability to produce this compound reliably and at scale is essential for its widespread adoption in research and industrial applications.

In conclusion,2-methyl-1-(oxolan-3-ylo pentane - 1 , 3 - dione (CAS No . 1864099 - 08 - 0 ) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research . Its unique structural features , coupled with its reactivity , make it an excellent scaffold for designing novel bioactive molecules . As research continues to uncover new applications , this compound is poised to play an increasingly important role in the development of next-generation therapeutics .

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